molecular formula C10H15BN2O2 B597093 2-Piperidinopyridine-4-boronic acid CAS No. 1256358-82-3

2-Piperidinopyridine-4-boronic acid

Cat. No. B597093
CAS RN: 1256358-82-3
M. Wt: 206.052
InChI Key: IYVKONCBLCEKRK-UHFFFAOYSA-N
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Description

2-Piperidinopyridine-4-boronic acid is a chemical compound with the molecular formula C10H15BN2O2 . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of boronic acids often involves Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The synthesis of pyridinylboronic acids and esters can be achieved through various methods such as halogen-metal exchange (HMe) and borylation .


Molecular Structure Analysis

The molecular structure of 2-Piperidinopyridine-4-boronic acid consists of a piperidine ring attached to a pyridine ring with a boronic acid group at the 4-position .


Chemical Reactions Analysis

Boronic acids, including 2-Piperidinopyridine-4-boronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in cross-coupling reactions .

Scientific Research Applications

Boronic Acid in Drug Discovery

Boronic acids have seen a steady increase in incorporation into medicinal chemistry endeavors due to their potentially desirable properties, which include enhancing the potency of drugs or improving their pharmacokinetics profile. The FDA and Health Canada have approved several boronic acid drugs, and many are in clinical trials, demonstrating the critical role of boronic acids in drug development (Plescia & Moitessier, 2020).

Boronic Acids in Material Science

Boronic acids and their derivatives are pivotal in the development of novel materials, such as BODIPY (boron-dipyrrin) based functional materials for medical diagnostics and treatment. These compounds have been used for the functionalization of drug micro- and nanocarriers to enhance therapeutic effects, particularly in cancer treatment. They offer high fluorescent intensity and low toxicity, making them suitable for bioimaging and labeling of biomolecules (Marfin et al., 2017).

Boronic Acids in Environmental Technology

In seawater desalination applications, boron removal is a significant challenge due to its presence in seawater as boric acid. Research has focused on the removal of boron using reverse osmosis (RO) and nanofiltration (NF) membranes, with the goal of optimizing processes to enhance boron removal efficiency. These studies highlight the intricate relationship between the speciation of boric acid and several operating parameters, underscoring the potential for process optimization in seawater desalination (Tu et al., 2010).

Mechanism of Action

The mechanism of action of boronic acids is typically associated with their ability to form reversible covalent bonds with diols . This property is often exploited in sensing applications, where the boronic acid can bind to a target molecule and induce a detectable change .

Safety and Hazards

The safety data sheet for a similar compound, Pyridine-4-boronic acid hydrochloride, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The use of boronic acids, including 2-Piperidinopyridine-4-boronic acid, in research and applications is expanding. They are increasingly utilized in diverse areas such as sensing, chemical biology, supramolecular chemistry, and biomedical applications . Future research may focus on improving the properties and functionalities of these compounds for various applications.

properties

IUPAC Name

(2-piperidin-1-ylpyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8,14-15H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVKONCBLCEKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681909
Record name [2-(Piperidin-1-yl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256358-82-3
Record name [2-(Piperidin-1-yl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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